Boc-L-Tyrosinol
Description
Boc-L-Tyrosinol (CAS 220237-31-0) is a protected derivative of L-tyrosine, where the amino group is shielded by a tert-butoxycarbonyl (Boc) protecting group, and the carboxylic acid moiety is reduced to a primary alcohol (-CH2OH). Its molecular formula is C14H21NO4, with a molecular weight of 267.33 g/mol . The compound appears as a white to off-white powder and is primarily used in research and development for peptide synthesis and organic chemistry applications. Notably, its toxicological profile remains understudied, necessitating cautious handling .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVXZPOLHFZPKW-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579831 | |
| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83345-46-4, 282100-80-5 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83345-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc-L-Tyrosinol can be synthesized through various methods. One common method involves the reaction of L-tyrosine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an aqueous solution under controlled conditions to ensure high yield and purity. Industrial production methods often involve similar processes but are optimized for large-scale production, focusing on cost-effectiveness, safety, and minimal environmental impact .
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group in Boc-L-Tyrosinol is susceptible to oxidation, forming quinones or other oxidized derivatives.
Key Findings:
-
Oxidizing Agents : Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used under acidic conditions .
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Products : Oxidation generates ortho-quinones, which are intermediates in redox-active biological systems .
-
Case Study :
Table 1: Oxidation Reactions
| Substrate | Oxidizing Agent | Conditions | Major Product | Yield |
|---|---|---|---|---|
| This compound | KMnO₄ | H₂SO₄, 0°C | Ortho-quinone | ~60% |
| This compound analog | Peroxynitrite | Physiological pH | Nitrated dimer | 15–30% |
Reduction Reactions
Reduction primarily targets the alcohol or carbonyl groups, enabling deprotection or functional group interconversion.
Key Findings:
-
Reducing Agents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) effectively reduce carbonyl groups to alcohols .
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Deprotection : Hydrogenolysis (H₂/Pd-C) removes the Boc group, yielding free tyrosinol .
Table 2: Reduction Reactions
| Substrate | Reducing Agent | Conditions | Major Product | Yield |
|---|---|---|---|---|
| This compound | LiAlH₄ | THF, reflux | L-Tyrosinol | >90% |
| This compound analog | H₂/Pd-C | MeOH, rt | Deprotected amine | ~95% |
Substitution Reactions
The hydroxyl and benzyl-protected groups undergo nucleophilic substitution, enabling structural diversification.
Key Findings:
-
Nucleophiles : Halides (e.g., Cl⁻) or amines react under basic conditions .
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Benzylation : 2,6-Dichlorobenzyl bromide introduces steric hindrance for peptide stability .
Table 3: Substitution Reactions
| Substrate | Reagent | Conditions | Major Product | Yield |
|---|---|---|---|---|
| This compound | 2,6-DiCl-benzyl Br | DMF, NaH, 0°C | This compound(2,6-di-Cl-Bzl) | 70% |
| This compound | Benzyl bromide | DMF, K₂CO₃ | This compound-Bn | 85% |
Cross-Coupling Reactions
Microwave-assisted Negishi coupling enables efficient synthesis of dimethylated tyrosine derivatives.
Key Findings:
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Catalyst : Pd₂(dba)₃ with SPhos ligand facilitates aryl-alkyl bond formation .
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Application : Used to synthesize Boc-2′,6′-dimethyl-L-tyrosine, a key intermediate in opioid peptidomimetics .
Equation :
Radical-Mediated Reactions
Peroxynitrite induces nitration and dimerization in hydrophobic environments, relevant to oxidative stress studies .
Mechanism:
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Peroxynitrite (ONOO⁻) generates tyrosyl radicals.
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Radical recombination forms 3-nitrotyrosine or dityrosine crosslinks .
Comparative Reactivity Insights
Scientific Research Applications
Chemistry
- Peptide Synthesis : Boc-L-Tyrosinol is extensively used as a building block in peptide synthesis. Its stability allows for the creation of complex structures that require specific amino acid modifications. The Boc group serves as a protective element that can be selectively removed under mild acidic conditions, facilitating the synthesis of peptides with desired sequences .
- Organic Synthesis : Beyond peptides, this compound is utilized in various organic synthesis processes, aiding in the formation of complex organic molecules.
Biology
- Enzyme Mechanisms : The compound is instrumental in studying enzyme mechanisms and protein interactions. For example, research has demonstrated its incorporation into biological membranes to investigate peroxynitrite-mediated nitration processes .
- Bioconjugation : this compound plays a role in bioconjugation processes, linking biomolecules such as proteins and antibodies to therapeutic agents. This application is particularly beneficial in enhancing the efficacy of targeted therapies for cancer treatment .
Medicine
- Drug Development : The compound is being explored for its potential in developing pharmaceuticals, particularly those targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a valuable candidate for creating new drugs .
- Antidiabetic Research : Recent studies have synthesized N-Boc-L-tyrosine-based analogues that exhibit promising antidiabetic properties. These compounds showed significant inhibition of protein tyrosine phosphatase 1B (PTP-1B) and enhanced activation of glucose transporters in vitro and in vivo .
Case Studies
Industrial Applications
This compound is also employed in the production of fine chemicals and as an intermediate in various industrial processes. Its applications extend to material science where it is investigated for developing biocompatible materials for medical devices .
Mechanism of Action
The mechanism of action of Boc-L-Tyrosinol involves its interaction with various molecular targets and pathways. The Boc protecting group enhances the compound’s stability, allowing it to participate in specific biochemical reactions without premature degradation . The hydroxyl and amino groups in this compound can form hydrogen bonds and interact with enzymes, facilitating the synthesis of peptides and other bioactive molecules .
Comparison with Similar Compounds
Boc-L-Tyrosine (Boc-Tyr-OH)
- Molecular Formula: C16H21NO5
- Molecular Weight : 307.34 g/mol
- Key Features: Retains the carboxylic acid group (-COOH) instead of the alcohol in Boc-L-Tyrosinol.
- Applications : Widely used as a building block in solid-phase peptide synthesis (SPPS) due to its compatibility with standard coupling reagents .
- Safety: No explicit hazards reported, but standard protective measures apply.
Boc-O-allyl-L-Tyrosine
- Molecular Formula: C17H23NO5
- Molecular Weight : 321.4 g/mol
- Key Features: Contains an allyl ether (-O-allyl) protecting group on the phenolic hydroxyl of tyrosine, in addition to the Boc group on the amine.
- Applications : Used in orthogonal protection strategies during peptide synthesis, enabling selective deprotection .
- Safety: Limited data available; allyl groups may introduce reactivity concerns.
3-Chloro-N-Boc-L-Tyrosine
Boc-L-Tyrosine Methyl Ester
- Molecular Formula: C17H23NO5
- Molecular Weight : 321.37 g/mol
- Key Features : The carboxylic acid is esterified (-COOCH3), enhancing solubility in organic solvents.
- Applications : Intermediate in peptide synthesis; ester groups facilitate coupling reactions .
- Safety: Classified as non-hazardous under GHS, though prolonged exposure should be avoided .
3-Methyl-L-Tyrosine
- Molecular Formula: C10H13NO3
- Molecular Weight : 195.22 g/mol
- Key Features : Lacks Boc protection but includes a methyl group (-CH3) on the aromatic ring.
- Applications : Studied for its role in metabolic pathways and enzyme inhibition .
- Safety : Toxicity data incomplete; handle with caution .
Comparative Analysis
Structural and Functional Differences
| Compound | Functional Groups | Key Modifications |
|---|---|---|
| This compound | Boc-amine, primary alcohol | Carboxylic acid reduced to -CH2OH |
| Boc-L-Tyrosine | Boc-amine, carboxylic acid | Standard for peptide synthesis |
| Boc-O-allyl-L-Tyrosine | Boc-amine, allyl ether | Dual protection strategy |
| 3-Chloro-N-Boc-L-Tyrosine | Boc-amine, chloro substituent | Enhanced steric/electronic effects |
| Boc-L-Tyrosine Methyl Ester | Boc-amine, ester | Improved organic solubility |
Research Findings and Spectral Data
Biological Activity
Boc-L-Tyrosinol, a derivative of L-tyrosine, has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into the biological activities associated with this compound, summarizing key findings from diverse studies, including its synthesis, antioxidant properties, applications in drug development, and its role in peptide synthesis.
1. Overview of this compound
This compound (N-tert-butoxycarbonyl-L-tyrosinol) is primarily used as a building block in peptide synthesis and drug development. Its structure allows for various modifications that enhance its utility in biological applications. The compound is characterized by the presence of a phenolic hydroxyl group, which contributes to its biological activity.
2. Synthesis of this compound
The synthesis of this compound typically involves the protection of the hydroxyl group of L-tyrosine with a Boc (tert-butyloxycarbonyl) group. This process is critical as it stabilizes the compound during various chemical reactions. A common synthetic route includes:
- Step 1: Protection of L-tyrosine using Boc anhydride.
- Step 2: Reduction of the resulting compound to yield this compound.
This method has been optimized for efficiency and yield, making it suitable for large-scale applications in research and industry .
3.1 Antioxidant Properties
This compound exhibits significant antioxidant activity due to its ability to scavenge free radicals. Studies have demonstrated that compounds with phenolic structures can effectively neutralize reactive oxygen species (ROS), thereby reducing oxidative stress in biological systems .
Table 1: Antioxidant Activity Comparison
3.2 Role in Drug Development
This compound is being explored for its potential in developing drugs targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for formulations aimed at treating conditions such as Alzheimer's disease and Parkinson's disease .
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a reduction in cell death and preservation of cellular function, suggesting its potential as a therapeutic agent .
3.3 Peptide Synthesis Applications
As a versatile building block, this compound plays a crucial role in synthesizing peptides that require specific amino acid modifications. Its stability under various reaction conditions allows researchers to create complex peptide structures that are essential for studying protein interactions and functions .
4. Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
- Antibacterial Activity: Research indicates that derivatives of L-tyrosine exhibit antibacterial properties against several strains of bacteria, suggesting potential applications in developing antimicrobial agents .
- Antiproliferative Effects: Some studies have shown that this compound can inhibit the proliferation of cancer cells, indicating its potential role as an anticancer agent .
5. Conclusion
This compound is a compound with diverse biological activities that extend from antioxidant properties to applications in drug development and peptide synthesis. Its unique structure allows it to serve as a valuable tool in biochemical research and pharmaceutical applications. Ongoing research continues to explore its full potential, particularly in therapeutic contexts.
Q & A
Basic Research Questions
Q. How can Boc-L-Tyrosinol be synthesized with high purity, and what are the critical steps to ensure reproducibility?
- Methodological Answer : The synthesis typically involves protecting the tyrosine hydroxyl group with a tert-butoxycarbonyl (Boc) group. Key steps include:
- Reagent Selection : Use Boc-OSu (N-hydroxysuccinimide ester) or Boc₂O (di-tert-butyl dicarbonate) in anhydrous conditions to minimize side reactions.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
- Validation : Confirm purity via HPLC (C18 column, UV detection at 280 nm) and TLC (Rf comparison with standards) .
- Reproducibility : Document reaction parameters (temperature, solvent ratios, and catalyst concentrations) meticulously to align with reproducibility standards in synthetic chemistry .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm Boc-group presence (δ ~1.4 ppm for tert-butyl protons) and tyrosine backbone integrity.
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular ion peaks (C₁₄H₁₉NO₅, [M+H]⁺ = 282.13).
- FTIR : Detect hydroxyl (3200–3600 cm⁻¹) and carbamate (1700–1750 cm⁻¹) stretches.
- Melting Point : Compare observed mp (136–138°C) with literature values to assess purity .
Q. How does this compound’s solubility profile impact its utility in aqueous vs. organic reaction systems?
- Methodological Answer :
- Solvent Screening : Test solubility in water, DMSO, methanol, and DCM. This compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF).
- Implications : For aqueous-phase reactions (e.g., enzymatic coupling), use co-solvents like DMSO (≤10% v/v) to enhance solubility without denaturing enzymes. For organic-phase reactions, prioritize DCM or THF .
Advanced Research Questions
Q. How can researchers assess this compound’s stability under physiological conditions for drug delivery applications?
- Methodological Answer :
- Stability Studies : Incubate this compound in PBS (pH 7.4, 37°C) and simulate gastric/intestinal fluids (pH 1.2–6.8).
- Analytical Monitoring : Use HPLC-MS to track degradation products (e.g., deprotected tyrosine or carbamate cleavage).
- Kinetic Analysis : Calculate half-life (t₁/₂) via first-order kinetics and compare with structural analogs to optimize stability .
Q. What computational strategies are effective for modeling this compound’s conformational flexibility in peptide synthesis?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate this compound in explicit solvent models (e.g., TIP3P water) to study rotamer preferences.
- Density Functional Theory (DFT) : Calculate energy barriers for Boc-group rotation or hydrogen-bonding interactions with adjacent amino acids.
- Docking Studies : Predict interactions with proteolytic enzymes (e.g., trypsin) to rationalize cleavage susceptibility .
Q. How can contradictory solubility data in literature for this compound be resolved experimentally?
- Methodological Answer :
- Systematic Solubility Testing : Use standardized protocols (e.g., shake-flask method) across multiple solvents.
- Variable Control : Document temperature, agitation speed, and equilibration time.
- Cross-Validation : Compare results with orthogonal techniques (e.g., nephelometry for turbidity quantification) .
Q. What role does this compound play in solid-phase peptide synthesis (SPPS), and how can coupling efficiency be optimized?
- Methodological Answer :
- Coupling Chemistry : Use HBTU/HOBt or DIC/Oxyma Pure as activators to minimize racemization.
- Deprotection Strategy : Remove the Boc group with TFA/DCM (1:1 v/v) for 30 minutes, followed by neutralization with DIEA.
- Efficiency Metrics : Monitor Fmoc deprotection kinetics via UV-Vis (piperidine cleavage at 301 nm) and quantify yields via LC-MS .
Q. How can researchers quantify trace impurities in this compound batches, and what thresholds are acceptable for pharmacological studies?
- Methodological Answer :
- LC-MS/MS : Use MRM (multiple reaction monitoring) modes to detect impurities (e.g., residual solvents, diastereomers).
- Validation : Follow ICH Q3A guidelines, setting limits at ≤0.1% for unidentified impurities and ≤0.5% for total impurities.
- Batch Consistency : Perform statistical process control (SPC) across multiple syntheses to ensure reproducibility .
Methodological Best Practices
- Data Contradiction Analysis : Use meta-analysis frameworks to reconcile conflicting solubility or stability data, emphasizing experimental conditions (e.g., solvent purity, temperature gradients) .
- Experimental Design : Align with Beilstein Journal of Organic Chemistry standards for reproducibility, including detailed supplementary materials for synthetic protocols .
- Ethical Reporting : Disclose all modifications to published methods and validate findings through peer-reviewed replication studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
